1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt
CAS No.: 97259-66-0
Cat. No.: VC18446646
Molecular Formula: C26H26N3NaO7S2
Molecular Weight: 579.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97259-66-0 |
|---|---|
| Molecular Formula | C26H26N3NaO7S2 |
| Molecular Weight | 579.6 g/mol |
| IUPAC Name | sodium;1-amino-4-[3-[2-(diethylamino)ethylsulfonyl]anilino]-9,10-dioxoanthracene-2-sulfonate |
| Standard InChI | InChI=1S/C26H27N3O7S2.Na/c1-3-29(4-2)12-13-37(32,33)17-9-7-8-16(14-17)28-20-15-21(38(34,35)36)24(27)23-22(20)25(30)18-10-5-6-11-19(18)26(23)31;/h5-11,14-15,28H,3-4,12-13,27H2,1-2H3,(H,34,35,36);/q;+1/p-1 |
| Standard InChI Key | LCGQTJLXXLTGSR-UHFFFAOYSA-M |
| Canonical SMILES | CCN(CC)CCS(=O)(=O)C1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure integrates an anthracene backbone functionalized with amino, sulphonic acid, and sulphonyl-anilino groups. The sodium sulfonate moiety at position 2 enhances aqueous solubility, while the diethylaminoethylsulphonyl group at position 3 contributes to its amphiphilic character. X-ray crystallography data (unavailable in public sources) would likely reveal planar anthraquinone rings with substituents adopting equatorial configurations to minimize steric strain.
Spectroscopic Characteristics
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UV-Vis Absorption: The anthraquinone core absorbs strongly at 250–300 nm (π→π* transitions) and 400–500 nm (n→π* transitions), with shifts observed in polar solvents due to solvatochromism.
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NMR Signatures: Predicted ¹H NMR peaks include aromatic protons at δ 7.5–8.5 ppm, diethylaminoethyl protons at δ 2.5–3.5 ppm (CH₂), and δ 1.0–1.5 ppm (CH₃) .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 579.6 g/mol |
| Solubility (H₂O, 25°C) | >100 mg/mL |
| pKa (Sulphonic Acid) | <1 (strongly acidic) |
| logP (Octanol-Water) | -2.1 (calculated) |
| Thermal Stability | Decomposes at 280–300°C |
The sodium salt’s high solubility contrasts with the free acid form, which is sparingly soluble in water .
Synthesis and Manufacturing
Stepwise Synthesis Pathway
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Anthracene Oxidation: Anthracene is oxidized to 9,10-anthraquinone using HNO₃/H₂SO₄ at 120°C.
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Sulfonation: Electrophilic sulfonation at position 2 introduces the sulphonic acid group (SO₃H) via oleum treatment .
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Amination: Position 1 is aminated using NH₃/H₂O₂ under alkaline conditions.
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Sulphonylanilino Attachment: A coupling reaction links 3-((2-(diethylamino)ethyl)sulphonyl)aniline to position 4 via nucleophilic aromatic substitution.
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Salt Formation: Neutralization with NaOH converts the sulphonic acid to the sodium salt.
Yield Optimization
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Step 4 Yield: 68–72% (dependent on anhydrous DMF solvent and 24-hour reflux).
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Purity: >98% achieved via recrystallization from ethanol-water (3:1) .
Functional Comparisons with Analogues
Sodium vs. Potassium Salts
| Parameter | Sodium Salt (97259-66-0) | Potassium Salt (97259-67-1) |
|---|---|---|
| Molecular Weight | 579.6 g/mol | 595.7 g/mol |
| Solubility (H₂O, 25°C) | 110 mg/mL | 95 mg/mL |
| Melting Point | >300°C (dec.) | >300°C (dec.) |
| Hygroscopicity | Moderate | High |
The sodium salt’s superior solubility makes it preferable for aqueous-phase reactions.
Structural Analogues
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Hydroxyethyl Variant (39582-26-8): Replacing diethylaminoethyl with hydroxyethylsulphonyl reduces basicity (pKa −1.2) and increases hydrophilicity (logP −3.0) .
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Disulphonated Derivative (118348): Dual sulfonate groups at positions 2 and 3 enhance ionic character but complicate synthesis .
Applications and Research Frontiers
Industrial Uses
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Dye Intermediate: Forms covalent bonds with cellulose in reactive dye formulations for textiles.
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Catalysis: Serves as a redox mediator in metal-catalyzed oxidation reactions (e.g., MnO₂/H₂O₂ systems) .
| Organism | LC₅₀ (96h) |
|---|---|
| Daphnia magna | 12 mg/L |
| Danio rerio | 8.5 mg/L |
The compound’s moderate aquatic toxicity necessitates controlled wastewater treatment.
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